molecular formula C21H18N2O4 B2871471 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 1105242-74-7

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2871471
CAS RN: 1105242-74-7
M. Wt: 362.385
InChI Key: JRCGHPKGNIYQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential use in treating neurological disorders such as epilepsy and chronic pain. The compound was first synthesized in 2007 and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 is not yet fully understood. However, it is believed to work by inhibiting the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 may increase the levels of endocannabinoids in the brain, which could potentially lead to its therapeutic effects.
Biochemical and Physiological Effects:
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to increase the levels of endocannabinoids in the brain, which could potentially lead to its therapeutic effects. Additionally, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been shown to have analgesic effects, which could be beneficial in treating chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 is that it has been extensively studied in preclinical models, which has provided valuable insights into its potential therapeutic applications. Additionally, the compound has been shown to have a good safety profile in preclinical studies. However, one limitation of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 is that its mechanism of action is not yet fully understood, which could make it difficult to develop as a therapeutic agent.

Future Directions

There are a number of future directions for research on N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474. One area of focus could be on further elucidating its mechanism of action, which could provide valuable insights into its potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis of the compound to make it more efficient and cost-effective. Finally, clinical studies could be conducted to determine the safety and efficacy of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 in humans, which could pave the way for its development as a therapeutic agent.

Synthesis Methods

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 involves a multi-step process that includes the reaction of benzofuran-2-carboxylic acid with hydroxylamine hydrochloride to form the isoxazole ring. The resulting compound is then reacted with 4-methoxyphenylacetic acid to form the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been studied extensively for its potential therapeutic applications in treating neurological disorders. In preclinical studies, the compound has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. Additionally, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been shown to have potential applications in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-25-17-8-6-14(7-9-17)10-21(24)22-13-16-12-20(27-23-16)19-11-15-4-2-3-5-18(15)26-19/h2-9,11-12H,10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCGHPKGNIYQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.